1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)indoline
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Overview
Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . For instance, a series of indoline derivatives were synthesized and biologically evaluated as multifunctional neuroprotective agents .Molecular Structure Analysis
Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Chemical Reactions Analysis
Indoline derivatives have been synthesized through various chemical reactions . For example, differently substituted novel 1-(2-((aryl-4H-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones have been synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, chalcones can crystalize into various space groups, and their molecular arrangements are directly associated with their chemical and physical properties .Scientific Research Applications
Anticancer Activity
Indoline derivatives, including those containing the indole moiety, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The specific mechanism of action may involve interference with cell cycle progression or inhibition of key enzymes involved in cancer cell survival .
Antimicrobial Properties
Indoline-based compounds have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Their potential as novel antibiotics or antifungal agents is an area of active research. By targeting specific microbial pathways, these compounds could contribute to combating drug-resistant pathogens .
Anti-inflammatory Effects
Indoline derivatives, including the compound , may modulate inflammatory responses. Researchers explore their impact on cytokine production, immune cell activation, and inflammation-related signaling pathways. Such compounds could find applications in managing chronic inflammatory conditions .
Neuroprotective Potential
Indoline-based molecules have been investigated for their neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. These properties make them interesting candidates for neuroprotection and potential treatment of neurodegenerative diseases .
Antiviral Activity
Given the ongoing global health challenges posed by viral infections, researchers have explored indoline derivatives as potential antiviral agents. These compounds may interfere with viral replication, entry, or assembly. Investigating their efficacy against specific viruses (e.g., HIV, influenza) remains an active area of study .
Heterocyclic Synthesis
Beyond their biological applications, indoline derivatives serve as valuable building blocks in organic synthesis. Researchers have developed novel methods for constructing indole-containing scaffolds, which can be further functionalized for diverse applications. These synthetic approaches contribute to the development of new drug candidates and other functional materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-6-8-27(9-7-14)21-18-4-2-3-5-19(18)28(22(30)26-21)13-20(29)25-17-11-15(23)10-16(24)12-17/h2-5,10-12,14H,6-9,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIUXNBVAFSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)indoline |
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